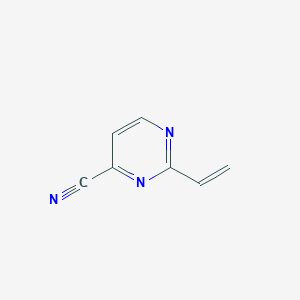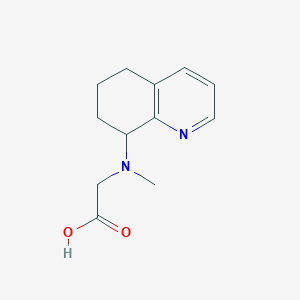![molecular formula C14H13N3O3 B13893765 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 4-methoxyphenol with a suitable pyrimidine precursor. One common method involves the reaction of 4-methoxyphenol with 2-chloro-3,4-dihydropyrido[2,3-d]pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(4-hydroxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one.
Reduction: Formation of 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrido[3,2-d]pyrimidine: Shares the pyrimidine core but differs in the arrangement of the nitrogen atoms.
Tetrazolo[1,5-a]pyrimidine: Contains a tetrazole ring fused to the pyrimidine core.
Uniqueness
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the methoxyphenoxy group, which can enhance its lipophilicity and improve its ability to cross biological membranes. This feature can potentially increase its bioavailability and efficacy as a therapeutic agent .
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-2-4-10(5-3-9)20-12-6-7-15-13-11(12)8-16-14(18)17-13/h2-7H,8H2,1H3,(H2,15,16,17,18) |
InChIキー |
OOXNSXSXEOXJJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2=C3CNC(=O)NC3=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)



![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)

![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)

![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)

![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)

![N-methyl-3-[[4-(4-propoxypiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13893752.png)

